molecular formula C7H11NS B2766968 2-(Thiophen-3-yl)propan-1-amine CAS No. 149977-40-2

2-(Thiophen-3-yl)propan-1-amine

Cat. No.: B2766968
CAS No.: 149977-40-2
M. Wt: 141.23
InChI Key: ZPFUOVZGZSQEQP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)propan-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is structurally similar to amphetamines, where the phenyl ring is replaced by a thiophene ring. It has stimulant properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)propan-1-amine can be achieved through several methods. One common method involves the reaction of thiophene with a suitable amine precursor. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)propan-1-amine is similar to that of amphetamines. It is believed to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means that it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake or promoting their release, leading to stimulant effects.

Comparison with Similar Compounds

2-(Thiophen-3-yl)propan-1-amine can be compared to other similar compounds, such as:

    Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by a thiophene ring.

    Amphetamine: A well-known stimulant with a phenyl ring structure. It is more potent than this compound.

    Methamphetamine: Another potent stimulant with a phenyl ring structure, known for its high potency and potential for abuse.

The uniqueness of this compound lies in its thiophene ring structure, which imparts different chemical and biological properties compared to its phenyl ring analogues.

Properties

IUPAC Name

2-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFUOVZGZSQEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-40-2
Record name 2-(thiophen-3-yl)propan-1-amine
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